Otenzepad
Overview
Description
Otenzepad is a competitive muscarinic receptor antagonist that is relatively selective for the M2 receptor. It was initially developed by the German pharmaceutical company Boehringer Ingelheim Pharma KG. This compound was investigated as a treatment for arrhythmia and bradycardia due to its cardioselectivity, but research ceased after stage III clinical trials .
Mechanism of Action
Target of Action
Otenzepad, also known as AF-DX 116, is a competitive muscarinic receptor antagonist that is relatively selective at the M2 receptor . The M2 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the function of the central and peripheral nervous system.
Mode of Action
This compound interacts with its target, the M2 receptor, in a competitive manner . This means that it competes with the natural ligand, acetylcholine, for binding to the M2 receptor. By binding to the receptor, this compound prevents acetylcholine from activating the receptor, thereby inhibiting the downstream effects of M2 receptor activation .
Biochemical Pathways
The M2 receptor is part of the G protein-coupled receptor (GPCR) family. When activated, it inhibits the activity of adenylate cyclase, reducing the production of cyclic AMP (cAMP). This leads to a decrease in the activity of protein kinase A (PKA), affecting various downstream cellular processes . By blocking the M2 receptor, this compound prevents this pathway from being activated.
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It is administered orally and has a bioavailability of 45% . The elimination half-life of this compound is approximately 2.5 hours . These properties influence the drug’s bioavailability and its duration of action in the body.
Result of Action
The primary result of this compound’s action is the inhibition of M2 receptor-mediated responses. This can have various effects depending on the specific tissue or organ system. For example, in the heart, blocking M2 receptors can lead to an increase in heart rate and contractility .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that also bind to muscarinic receptors can affect the efficacy of this compound. Additionally, factors such as the patient’s age, liver function, and kidney function can influence how the drug is metabolized and excreted, potentially impacting its effectiveness .
Biochemical Analysis
Biochemical Properties
Otenzepad acts as a selective antagonist for M2 muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that play a crucial role in modulating neurotransmission in the central and peripheral nervous systems. This compound binds to the M2 receptors with high affinity, thereby inhibiting the action of acetylcholine. This inhibition affects various biochemical reactions, including the regulation of heart rate and smooth muscle contraction. The compound interacts with enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine, and proteins involved in signal transduction pathways .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cardiac and neuronal cells. In cardiac cells, it acts as an antiarrhythmic agent by modulating the heart rate and preventing arrhythmias. In neuronal cells, this compound affects memory and cognitive functions by interacting with M2 receptors in the brain. It influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the action of acetylcholine .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to M2 muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine. This binding prevents the activation of G proteins associated with the receptors, leading to a decrease in the production of second messengers such as cyclic AMP. This inhibition results in reduced heart rate and modulation of other physiological processes. This compound also affects enzyme activity, including the inhibition of acetylcholinesterase, which further enhances its effects on neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at room temperature and can be used for up to 12 months. Its effects on cellular function may vary depending on the duration of exposure. Long-term studies have shown that this compound can have sustained effects on heart rate and cognitive functions, with some degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, doses of 0.5 and 1.0 mg/kg have been shown to significantly improve memory retention and acquisition, while higher doses may not have the same effect. In dogs, a dose of 0.3 mg/kg was found to increase the sinus rate without significantly affecting blood pressure. High doses of this compound can lead to toxic effects, including arrhythmias and other adverse cardiovascular events .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as acetylcholinesterase. The compound is metabolized in the liver, where it undergoes biotransformation to produce active metabolites. These metabolites can further interact with muscarinic receptors and other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s distribution within tissues is influenced by its affinity for muscarinic receptors and its ability to bind to specific cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane, where it binds to M2 muscarinic acetylcholine receptors. This localization is crucial for its activity, as it allows the compound to effectively inhibit acetylcholine signaling. This compound may also be found in other cellular compartments, such as the cytoplasm, where it can interact with enzymes and other biomolecules involved in signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Otenzepad involves multiple steps, starting with the preparation of the core structure, which is a pyridobenzodiazepine derivative. The key steps include:
- Formation of the pyridobenzodiazepine core.
- Introduction of the piperidinylacetyl group.
- Final modifications to achieve the desired selectivity and potency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-scale reactors and purification systems.
- Strict quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Otenzepad undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its pharmacological properties .
Scientific Research Applications
Chemistry: Used as a tool compound to study muscarinic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways involving muscarinic receptors.
Medicine: Explored as a potential treatment for cardiovascular diseases, particularly arrhythmias and bradycardia.
Industry: Utilized in the development of new cardioselective agents and as a reference compound in pharmacological studies
Comparison with Similar Compounds
Atropine: A non-selective muscarinic antagonist.
Scopolamine: Another non-selective muscarinic antagonist.
Methoctramine: A selective M2 receptor antagonist similar to Otenzepad.
Comparison:
Selectivity: this compound is more selective for the M2 receptor compared to atropine and scopolamine, which are non-selective.
Potency: this compound has higher potency at the M2 receptor compared to methoctramine.
Clinical Use: this compound was specifically investigated for cardiovascular applications, whereas atropine and scopolamine have broader clinical uses .
This compound’s unique selectivity and potency make it a valuable compound for studying muscarinic receptor interactions and developing new therapeutic agents.
Properties
IUPAC Name |
11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKDAVQCKZSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045674 | |
Record name | AF-DX 116 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102394-31-0, 121029-35-4, 122467-13-4 | |
Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otenzepad [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Otenzepad, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Otenzepad, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AF-DX 116 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OTENZEPAD, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OTENZEPAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OTENZEPAD, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.